molecular formula C9H16F3N B2781181 [1-(Trifluoromethyl)cycloheptyl]methanamine CAS No. 1936210-56-8

[1-(Trifluoromethyl)cycloheptyl]methanamine

Cat. No. B2781181
M. Wt: 195.229
InChI Key: JBCJUNGZYQTPQR-UHFFFAOYSA-N
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Description

“[1-(Trifluoromethyl)cycloheptyl]methanamine” is a chemical compound with the CAS Number: 1936210-56-8 . It has a molecular weight of 195.23 . The IUPAC name for this compound is (1-(trifluoromethyl)cycloheptyl)methanamine .


Molecular Structure Analysis

The Inchi Code for “[1-(Trifluoromethyl)cycloheptyl]methanamine” is 1S/C9H16F3N/c10-9(11,12)8(7-13)5-3-1-2-4-6-8/h1-7,13H2 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[1-(Trifluoromethyl)cycloheptyl]methanamine” is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Novel Synthesis and Properties of Derivatives

Researchers have explored the synthesis and properties of various derivatives, highlighting their potential in organic chemistry and materials science. For instance, the synthesis of novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives demonstrated their aromatic nature and potential in oxidation processes under specific conditions (Mitsumoto & Nitta, 2004). These findings suggest a promising avenue for developing new materials with unique electronic and optical properties.

Catalysis and Organic Transformations

The role of certain compounds in catalysis and organic transformations has been a significant area of interest. For example, efficient transfer hydrogenation reactions facilitated by quinazoline-based ruthenium complexes have been reported, demonstrating high conversions and turnover frequencies (Karabuğa et al., 2015). This research underscores the utility of such complexes in catalytic applications, offering a sustainable approach to hydrogenation processes.

Anticancer Activity and Molecular Sensing

Some derivatives have shown promising results in pharmacological applications, particularly in anticancer activity. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine were designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating potential as antidepressant drug candidates with robust antidepressant-like activity (Sniecikowska et al., 2019). Additionally, a luminescent metal-organic framework (MOF) based on specific ligands has been synthesized, showcasing unique sensing capabilities for methanol in ethanol solutions, indicating potential applications in chemical sensing and environmental monitoring (Jin et al., 2013).

Material Science and Electrochemistry

The electrochemical properties of amino-substituted triphenylamine derivatives have been studied, revealing insights into their stability and oxidation potentials. This research contributes to the development of materials for electronic devices, highlighting the versatility of such compounds in material science applications (Chiu et al., 2005).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H314, and H335 . These statements indicate that the compound is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[1-(trifluoromethyl)cycloheptyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)8(7-13)5-3-1-2-4-6-8/h1-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJUNGZYQTPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Trifluoromethyl)cycloheptyl]methanamine

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